molecular formula C25H27N3O B2487451 4,11,11-trimethyl-N-(2-phenylethyl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide CAS No. 622824-22-0

4,11,11-trimethyl-N-(2-phenylethyl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide

Cat. No. B2487451
CAS RN: 622824-22-0
M. Wt: 385.511
InChI Key: WMNIGZMMSQDKEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of catalysts to achieve the desired product. While the exact synthesis process for this compound is not detailed in the available literature, similar compounds have been synthesized through reactions involving catalysts and specific reactants under controlled conditions. For example, Gein et al. (2017) described the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides through three-component reactions, showcasing the complexity and precision required in organic synthesis (Gein, Zamaraeva, Dmitriev, & Nasakin, 2017).

Molecular Structure Analysis

The molecular structure of organic compounds significantly influences their chemical behavior and interactions. Techniques such as IR, 1H NMR spectroscopy, and X-ray analysis are commonly used to determine the structure of synthesized compounds. The detailed structure analysis aids in understanding the compound's stereochemistry and conformational preferences, crucial for predicting its reactivity and physical properties. The synthesis and structure elucidation of similar compounds were reported by Gein et al. (2017), highlighting the importance of structural analysis in organic chemistry research.

Chemical Reactions and Properties

Organic compounds participate in various chemical reactions, depending on their functional groups and molecular structure. The reactivity of "4,11,11-trimethyl-N-(2-phenylethyl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide" would be influenced by its carboxamide group and the methanophenazine core. Studies on similar compounds provide insights into potential reactions, such as nucleophilic substitutions, oxidation-reduction reactions, and catalyzed transformations. For instance, the reaction of nitriles under high pressure to form triazine derivatives, as studied by Yasumoto et al. (1973), could be analogous to reactions involving the nitrogen-containing heterocycles in this compound (Yasumoto, Yanagiya, & Kurabayashi, 1973).

Scientific Research Applications

Chemical Synthesis and Catalysis

Compounds with complex structures, including those similar to the specified chemical, are often studied for their synthesis routes and potential as catalysts in chemical reactions. For example, the study of nitriles under high pressure revealed catalytic effects of amines and water in forming trisubstituted 1,3,5-triazines, illustrating the intricate interplay of organic compounds under specific conditions (Yasumoto et al., 1973).

Materials Science

In materials science, the synthesis of polyamides containing specific moieties, like the phenylindane group, showcases applications in creating materials with unique properties, such as high solubility and excellent gas separation characteristics (Ding & Bikson, 2002). These studies contribute to the development of advanced materials for industrial applications.

Medicinal Chemistry

In the realm of medicinal chemistry, research into compounds like imidazotetrazines for their antitumor properties explores the potential of complex organic molecules in treating diseases. The synthesis of these compounds and their activity against specific cancer cell lines indicate the therapeutic applications of such chemical structures (Stevens et al., 1984).

Mechanism of Action

The mechanism of action for this compound is not available in the sources I searched .

properties

IUPAC Name

12,15,15-trimethyl-N-(2-phenylethyl)-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O/c1-23(2)24(3)14-15-25(23,22(29)26-16-13-17-9-5-4-6-10-17)21-20(24)27-18-11-7-8-12-19(18)28-21/h4-12H,13-16H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNIGZMMSQDKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)NCCC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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